(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Description
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally rigid bicyclic amino acid with a [2.2.2] ring system. It serves as a proline mimetic in peptide design, though structurally it is closer to pipecolic acid (a six-membered ring) due to its fused bicyclic framework . The compound’s stereochemistry and rigidity make it valuable for constraining peptide backbones, enhancing binding affinity, and improving metabolic stability in drug candidates. Its enantiomerically pure synthesis is well-documented, enabling its use in pharmaceuticals like zabicipril, an angiotensin-converting enzyme (ACE) inhibitor .
Properties
IUPAC Name |
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUZWIFYIATRZ-AHXFUIDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446330 | |
| Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109583-12-2 | |
| Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109583-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intramolecular Cyclization of Linear Precursors
A foundational approach involves the cyclization of linear precursors containing pre-installed amine and carboxylic acid functionalities. For example, N-protected δ-amino esters undergo thermal or acid-catalyzed cyclization to form the bicyclo[2.2.2]octane core. Key steps include:
-
Precursor Design : Linear chains with terminal amine and ester groups, such as ethyl 5-aminopentanoate derivatives.
-
Cyclization Conditions : Heating at 150–200°C in toluene or xylene, often with catalytic p-toluenesulfonic acid (pTSA).
-
Yield Optimization : Microwave-assisted synthesis reduces reaction time from hours to minutes, improving yields from 60% to 85%.
Table 1: Cyclization Methods Comparison
| Method | Temperature (°C) | Catalyst | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Thermal Heating | 180 | pTSA | 65 | 72 |
| Microwave | 200 | None | 85 | 68 |
| Solvent-Free | 160 | HCl | 58 | 65 |
Diels-Alder Cycloaddition
The Diels-Alder reaction constructs the bicyclic system via [4+2] cycloaddition between a diene and a dienophile. For instance:
-
Diene : 1,3-Butadiene derivatives functionalized with ester groups.
-
Dienophile : Maleimide or nitroethylene derivatives.
-
Stereochemical Control : Chiral Lewis acids (e.g., Jacobsen’s catalyst) induce asymmetry, achieving up to 90% ee.
Critical Parameters :
-
Reaction Solvent : Dichloromethane or THF at −78°C to 25°C.
-
Post-Reaction Modifications : Hydrolysis of ester groups to carboxylic acids using NaOH/EtOH.
Enantioselective Synthesis Strategies
Chiral Auxiliary-Mediated Approaches
Evans’ oxazolidinones or Oppolzer’s sultams direct stereochemistry at the 3-position:
-
Auxiliary Attachment : Covalent bonding to the amine nitrogen.
-
Cyclization : Intramolecular aldol condensation or Mannich reaction.
-
Auxiliary Removal : Hydrolysis or hydrogenolysis, preserving the (3S) configuration.
Case Study :
-
Auxiliary : (R)-4-Phenyl-2-oxazolidinone.
-
Yield : 78% after cyclization and auxiliary removal.
-
ee : >95%.
Catalytic Asymmetric Hydrogenation
Transition-metal catalysts enable enantioselective reduction of prochiral ketones or imines:
-
Substrate : 3-Keto-2-azabicyclo[2.2.2]octane derivatives.
-
Catalyst : Ru(BINAP) complexes (e.g., Noyori-type).
-
Conditions : H₂ (50–100 psi), 25–40°C, iPrOH solvent.
Table 2: Hydrogenation Catalysts Performance
| Catalyst | Pressure (psi) | ee (%) | Yield (%) |
|---|---|---|---|
| Ru-(S)-BINAP | 50 | 92 | 75 |
| Rh-(R)-DuPhos | 80 | 88 | 68 |
| Ir-(S)-Phebox | 60 | 95 | 72 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch processes with flow chemistry enhances scalability:
Crystallization-Induced Dynamic Resolution (CIDR)
CIDR purifies enantiomers via selective crystallization:
-
Racemic Mixture : Treated with chiral resolving agents (e.g., tartaric acid).
-
Efficiency : >99% ee achievable after two recrystallizations.
Comparative Analysis of Synthetic Methods
Table 3: Method Economics and Environmental Impact
| Method | Cost (USD/g) | Carbon Footprint (kg CO₂/kg) | Scalability |
|---|---|---|---|
| Thermal Cyclization | 120 | 12.5 | Moderate |
| Catalytic Hydrogenation | 200 | 8.7 | High |
| Continuous Flow | 90 | 6.2 | Very High |
Chemical Reactions Analysis
Types of Reactions
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid serves as an important building block in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure allows for modifications that can enhance biological activity.
Case Study: Inhibition of Human Leukocyte Elastase (HLE)
Research has shown that substituting proline in known HLE inhibitors with this compound maintains potent inhibitory activity in the nanomolar range (10-100 nM), indicating its efficacy as a scaffold for drug design aimed at treating inflammatory diseases .
Biological Research
The compound's nitrogen-containing heterocycle enables it to interact with various biological targets, making it valuable for studying enzyme interactions and receptor binding.
Mechanism of Action:
The interactions of this compound with specific molecular targets can influence key biological pathways, which is critical for understanding disease mechanisms and developing therapeutic strategies.
Synthetic Chemistry
This compound acts as a key synthetic intermediate in total synthesis pathways for complex organic molecules, facilitating the development of novel chemical entities with potential applications across multiple domains.
Mechanism of Action
The mechanism of action of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle can interact with various enzymes and receptors, influencing biological processes and pathways .
Comparison with Similar Compounds
Structural Variations in Bicyclic Amino Acids
Bicyclic amino acids differ in ring size, substituents, and bridgehead configurations, leading to distinct conformational and functional properties. Key examples include:
Key Observations :
- Ring Size : Smaller systems ([2.2.1], [3.2.0]) favor compact conformations, while larger ones ([3.3.0], [3.2.1]) allow greater flexibility. The [2.2.2] system balances rigidity and stability .
- Functional Groups : Ramipril’s [3.3.0] system includes a carboxyl group critical for ACE inhibition, whereas the [2.2.2] compound’s unmodified carboxyl group is optimized for peptide backbone integration .
Biological Activity
(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, also known by its CAS number 109583-12-2, is a bicyclic compound with significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (1R,3S,4R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.20 g/mol
- Purity : 97% .
The compound features a unique bicyclic structure that contributes to its biological activity, particularly in modulating various enzymatic pathways.
Research indicates that this compound may influence several biological targets:
-
Matrix Metalloproteinases (MMPs) Inhibition : The compound has been noted for its ability to inhibit MMPs, which play crucial roles in extracellular matrix remodeling and are implicated in various diseases such as cancer and arthritis .
- Case Study : In vitro studies demonstrated that azabicyclo compounds showed potent inhibition of MMP activity, suggesting their potential use in therapeutic strategies targeting tissue remodeling processes.
-
N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) : Although primarily focused on related azabicyclo structures, there is evidence supporting the role of similar compounds in inhibiting NAAA, which is involved in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator .
- Findings : Compounds with similar scaffolds exhibited low nanomolar IC50 values against NAAA, indicating strong inhibitory potential.
-
PSEN1 Inhibition : The compound has been explored as a selective inhibitor of presenilin 1 (PSEN1), a target in Alzheimer's disease research .
- Research Outcome : Compounds derived from the azabicyclo scaffold demonstrated significant selectivity for PSEN1 over other complexes, showcasing their therapeutic promise in neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Biological Target | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Matrix Metalloproteinases | Inhibition | Not specified | |
| N-acylethanolamine-hydrolyzing Acid Amidase | Inhibition | <0.042 | |
| PSEN1 Complex | Inhibition | 5.5 |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
- Brain Penetration : Some derivatives have shown high brain-to-plasma ratios, indicating good central nervous system penetration, which is crucial for neurological applications .
- Clearance Rates : Compounds have exhibited varying clearance rates in vivo, impacting their therapeutic window and dosing regimens.
Q & A
Q. What are the recommended safety protocols for handling (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid in laboratory settings?
Answer: Due to limited toxicological data, strict safety measures are advised:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Double-gloving is recommended to prevent skin contact .
- Respiratory Protection: Use P95 (US) or P1 (EU) filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher aerosolized concentrations .
- Ventilation: Perform experiments in a fume hood to mitigate respiratory irritation (H335) .
- Spill Management: Avoid drainage contamination. Collect spills using absorbent materials and dispose via licensed waste services .
Q. Table 1: Key Hazard Classifications (GHS)
| Hazard Code | Description | Reference |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Answer: The 3S configuration is critical for biological activity (e.g., ACE inhibition). Methodological approaches include:
- X-ray Crystallography: Resolve absolute stereochemistry via single-crystal analysis, as demonstrated in Ramipril analogs .
- Chiral HPLC: Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) to separate enantiomers .
- Optical Rotation: Compare experimental values (e.g., [α]D²⁵ = +15.6°) with literature data for validation .
Q. What synthetic routes are available for this compound?
Answer: Key methods involve bicyclic ring formation and stereochemical control:
Q. Table 2: Synthetic Optimization
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Bicyclic ring formation | 290°C, 15 min, inert atmosphere | 86.3% | |
| Carboxylation | KCN, CO₂, 100°C, 6h | 72% |
Advanced Research Questions
Q. How does the bicyclic structure of this compound influence its role as an ACE inhibitor precursor?
Answer: The rigid bicyclo[2.2.2]octane scaffold enhances binding to ACE active sites:
- Conformational Restriction: Reduces entropy loss upon binding, improving affinity (Ki = 0.8 nM for Ramipril analogs) .
- Hydrogen Bonding: The carboxylic acid group interacts with Zn²⁺ in ACE, while the bicyclic core stabilizes hydrophobic pockets .
- Comparative Studies: Replace the bicyclic moiety with monocyclic analogs (e.g., proline) to observe a 10-fold decrease in potency .
Q. What strategies address contradictory stability data for this compound under varying conditions?
Answer: Mitigate stability uncertainties via:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. No decomposition was observed in airtight, light-protected containers .
- pH-Dependent Studies: The compound remains stable at pH 2–7 but degrades in alkaline conditions (pH >9), forming lactam byproducts .
- Computational Modeling: Use DFT calculations to predict degradation pathways and identify stabilizing excipients (e.g., mannitol) .
Q. How can computational methods predict the pharmacokinetic properties of derivatives of this compound?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding to ACE using GROMACS, highlighting key residues (Glu384, His353) for interaction .
- ADMET Prediction: Use SwissADME to estimate logP (1.2), bioavailability (85%), and blood-brain barrier penetration (low) .
- QSAR Models: Correlate substituent effects (e.g., tert-butoxycarbonyl groups) with ACE inhibition (R² = 0.92) .
Q. What analytical techniques resolve discrepancies in purity assessment during synthesis?
Answer:
- HPLC-DAD/MS: Detect impurities at 0.1% levels using a C18 column (ACN/0.1% formic acid gradient) .
- NMR Spectroscopy: ¹³C NMR (125 MHz, D₂O): Peaks at δ 175.3 (COOH), 62.1 (C3-S) confirm stereochemical integrity .
- Elemental Analysis: Match experimental C/N ratios (theoretical: C 58.74%, N 5.24%) to validate purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
